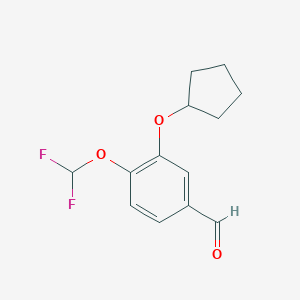

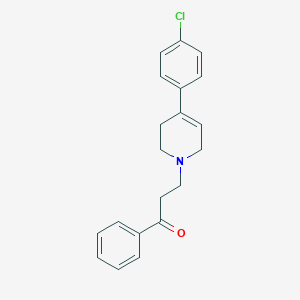

3-(环戊氧基)-4-(二氟甲氧基)苯甲醛

概述

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives is a topic of interest in several papers. Paper describes a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes to produce trifluoromethylated naphthoquinones. Similarly, paper discusses a copper-catalyzed radical cascade difluoromethylation/cyclization of the same starting materials to yield difluoromethylated naphthoquinones. These methods highlight the potential for creating complex molecules from simpler benzaldehyde derivatives through catalytic processes, which could be applicable to synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be quite complex, as indicated by paper , which details the synthesis and structural determination of a substituted benzaldehyde with a triazatriphosphine oxide group. The compound was characterized using various spectroscopic techniques and X-ray analysis, demonstrating the importance of these methods in confirming molecular structures. This approach could be applied to determine the structure of "3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde."

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives in chemical reactions is another area of focus. Paper explores the regioselective cycloadditions of benzynes, which could be relevant to understanding how the difluoromethoxy group in the compound of interest might react under similar conditions. Additionally, paper describes photochemical and acid-catalyzed rearrangements of a carbomethoxy-substituted cyclohexadienone, which provides insight into how different substituents on a benzaldehyde derivative can influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are crucial for their practical applications. Paper discusses a benzaldehyde derivative used as a fluorogenic reagent for high-sensitivity chromatographic analysis, indicating the potential for such compounds to be used in analytical chemistry. The properties of the compound, such as its fluorescence and reactivity with primary amines, are essential for its function. These properties could be compared to those of "3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde" to predict its behavior in similar applications.

科学研究应用

为PDE IV抑制剂开发工艺

一项研究专注于为一种结构类似于3-(环戊氧基)-4-(二氟甲氧基)苯甲醛的化合物开发工业过程,突出其作为有效的PDE IV型抑制剂的作用。这项研究对于理解可扩展合成以及在化学制造中安全性、经济性和环境影响的重要性具有重要意义(Charles et al., 1998)。

绿色化学在教育中的应用

另一项研究展示了在本科化学项目中使用类似苯甲醛衍生物的情况,强调了绿色化学原则和创新化学研究方法的应用(Verdía等,2017)。

阿莫富林的合成和细胞毒性评估

利用苯甲醛衍生物作为合成阿莫富林A和B的起始物质的研究,并评估其对人类肿瘤细胞系的细胞毒性,展示了这类化合物的潜在治疗应用(Brandes et al., 2020)。

光催化合成应用

一项涉及将苄醇在环境友好条件下光催化转化为苯甲醛的研究展示了类似化合物在绿色化学和可持续工业过程中的应用(Lima et al., 2017)。

安全和危害

属性

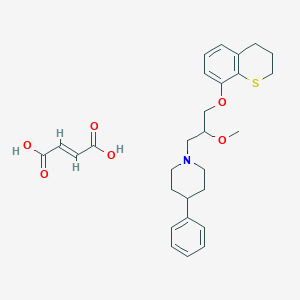

IUPAC Name |

3-cyclopentyloxy-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-13(15)18-11-6-5-9(8-16)7-12(11)17-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHDWLJLONFERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590267 | |

| Record name | 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde | |

CAS RN |

153587-14-5 | |

| Record name | 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)